O-Methyl dichlorothiophosphate

CAS No.: 2523-94-6

Cat. No.: VC3833064

Molecular Formula: CH3Cl2OPS

Molecular Weight: 164.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2523-94-6 |

|---|---|

| Molecular Formula | CH3Cl2OPS |

| Molecular Weight | 164.98 g/mol |

| IUPAC Name | dichloro-methoxy-sulfanylidene-λ5-phosphane |

| Standard InChI | InChI=1S/CH3Cl2OPS/c1-4-5(2,3)6/h1H3 |

| Standard InChI Key | BJTWJPDCJVKDBK-UHFFFAOYSA-N |

| SMILES | COP(=S)(Cl)Cl |

| Canonical SMILES | COP(=S)(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

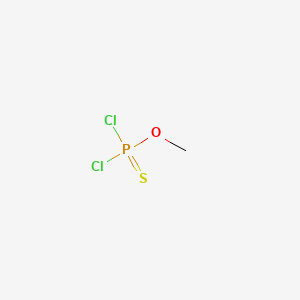

O-Methyl dichlorothiophosphate possesses a tetrahedral geometry around the phosphorus atom, with the following bond configurations:

-

Phosphorus-sulfur bond: A double bond (P=S) contributing to the compound’s stability.

-

Methoxy group (-OCH₃): Linked via an oxygen atom to phosphorus.

The compound’s structural parameters, derived from X-ray crystallography and spectroscopic analyses, include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 164.98 g/mol | |

| Density (20°C) | 1.4949 g/cm³ | |

| Boiling point | 70°C at 40 Torr | |

| Refractive index (n²⁵D) | 1.5124 |

The SMILES notation (COP(=S)(Cl)Cl) and InChIKey (BJTWJPDCJVKDBK-UHFFFAOYSA-N) provide standardized identifiers for computational modeling and database referencing .

Spectroscopic Profiles

-

Infrared (IR) spectroscopy: Strong absorption bands at 650 cm⁻¹ (P=S stretch) and 740 cm⁻¹ (P-Cl symmetric stretch) .

-

Nuclear Magnetic Resonance (NMR):

-

³¹P NMR: δ 45–50 ppm (characteristic of thiophosphate esters).

-

¹H NMR: δ 3.8 ppm (singlet for methoxy protons).

-

These spectral signatures facilitate quality control during synthesis and impurity profiling .

Synthesis and Industrial Production

Synthetic Pathways

The primary industrial synthesis involves the reaction of thiophosphoryl chloride (PSCl₃) with methanol under controlled conditions:

Key process parameters:

-

Solvent: Chlorinated hydrocarbons (e.g., chloroform) enhance yield by stabilizing intermediates .

-

Catalysts: Triethylamine neutralizes HCl, shifting equilibrium toward product formation .

Yield optimization:

-

Batch reactors: Achieve 85–90% purity, requiring subsequent distillation .

-

Continuous-flow systems: Improve scalability and reduce by-products like methyl phosphorotrithioate.

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure (2–5 kPa), yielding ≥98% purity. Analytical methods include:

-

Gas chromatography (GC): Quantifies residual methanol and PSCl₃ .

-

Titrimetry: Measures free acidity (as H₂SO₄) to assess hydrolytic degradation .

Industrial and Agricultural Applications

Agrochemical Intermediates

O-Methyl dichlorothiophosphate is a precursor to organophosphate insecticides such as:

Mechanism of action: Derivatives inhibit acetylcholinesterase, disrupting insect neurotransmission .

Pharmaceutical Synthesis

Recent studies highlight its role in synthesizing:

-

Anticholinesterase inhibitors: For Alzheimer’s disease therapy .

-

Nucleotide analogs: Methylphosphonate oligonucleotides for antisense therapy .

Case study: Methylphosphonic dichloride derivatives enable site-specific modification of DNA strands, enhancing therapeutic targeting .

Specialty Chemicals

-

Flame retardants: Reacts with polyols to form phosphorus-containing polymers .

-

Lubricant additives: Improves anti-wear properties in industrial oils.

Recent Research and Analytical Advancements

Immunoassay Development

Competitive ELISA kits detect residues at 0.05 mg/L in food matrices, using antibodies raised against hapten-BSA conjugates . Cross-reactivity studies show 25–40% recognition of parathion, necessitating confirmatory GC-MS analysis .

Activation Analysis

Neutron activation techniques (14 MeV neutrons) enable simultaneous quantification of phosphorus, chlorine, and bromine in derivatives, achieving detection limits of 2–3 μg .

Green Chemistry Initiatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume